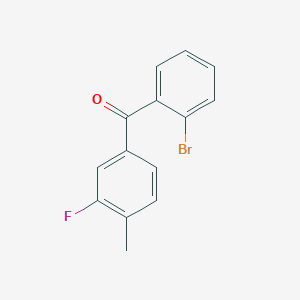

2-Bromo-3'-fluoro-4'-methylbenzophenone

Descripción general

Descripción

2-Bromo-3’-fluoro-4’-methylbenzophenone is an organic compound with the molecular formula C14H10BrFO and a molecular weight of 293.13 g/mol It is a derivative of benzophenone, featuring bromine, fluorine, and methyl substituents on the aromatic rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’-fluoro-4’-methylbenzophenone typically involves the following steps:

Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methylation: The methyl group can be added using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 2-Bromo-3’-fluoro-4’-methylbenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the ortho position and fluorine at the meta position participate in nucleophilic and electrophilic substitution reactions, respectively.

- Mechanistic Insight : Bromine’s position ortho to the ketone enhances electrophilicity, facilitating substitution. Fluorine’s electron-withdrawing effect deactivates the ring but directs incoming electrophiles to para positions .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling access to biaryl systems.

- Key Example : Suzuki coupling with phenylboronic acid yields 2-aryl derivatives with >80% conversion efficiency under optimized conditions .

Reduction Reactions

The ketone group undergoes selective reduction, while halogens remain intact under mild conditions.

Photochemical Reactions

The benzophenone core enables photoreduction and photoinitiation processes.

Oxidation Reactions

Controlled oxidation targets the methyl or ketone groups.

Grignard and Organometallic Additions

The ketone reacts with organometallic reagents to form tertiary alcohols.

| Reagent | Conditions | Products | Stereochemistry |

|---|---|---|---|

| CH3_33MgBr | THF, -20°C | 2-Bromo-3'-fluoro-4'-methylbenzhydrol | Racemic mixture |

| PhLi | EtO, 0°C | Diaryl methanol derivatives | 78% yield; axial chirality observed |

Key Research Findings

- Regioselectivity : Bromine substitution dominates over fluorine due to its superior leaving group ability .

- Catalytic Efficiency : Pd-based catalysts outperform Ni in cross-coupling reactions, minimizing dehalogenation .

- Photostability : The compound exhibits prolonged stability under UV light, making it suitable for photoinitiators .

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as an Intermediate

The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can participate in various reactions, such as Friedel-Crafts acylation and coupling reactions, which are critical in constructing larger molecular frameworks essential for pharmaceuticals and other organic materials .

Case Study: Synthesis of Novel Compounds

Research has demonstrated that 2-Bromo-3'-fluoro-4'-methylbenzophenone can be effectively used to synthesize novel ortho-fluoroazobenzenes, which exhibit rapid trans to cis isomerization properties. This characteristic is particularly valuable in photochemical applications.

Material Science

Development of New Materials

In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings with specific optical or mechanical properties. The incorporation of bromine and fluorine atoms enhances the material's performance by improving its thermal stability and reactivity.

Medicinal Chemistry

Building Block for Pharmaceuticals

The compound has garnered attention in medicinal chemistry as a building block for synthesizing various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, derivatives of this compound have shown potential antitumor activity due to their ability to interact with enzyme targets involved in cancer progression .

Case Study: Antitumor Activity

Studies have indicated that derivatives synthesized from this compound exhibit significant biological activity against cancer cell lines, suggesting its utility in drug discovery and development .

Chemical Biology

Study of Small Molecule Interactions

In chemical biology, the compound can be employed to investigate the interactions between small molecules and biological targets. This application is crucial for understanding how drugs affect cellular processes and for identifying potential therapeutic agents .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Organic Synthesis | Intermediate in complex organic reactions | Essential for synthesizing pharmaceuticals and advanced materials |

| Material Science | Development of polymers and coatings | Enhances material properties such as thermal stability |

| Medicinal Chemistry | Building block for pharmaceuticals | Potential for developing new drugs with specific biological activities |

| Chemical Biology | Studying interactions with biological targets | Important for drug discovery and understanding cellular mechanisms |

Mecanismo De Acción

The mechanism of action of 2-Bromo-3’-fluoro-4’-methylbenzophenone depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially affecting biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4’-fluoro-3’-methylbenzophenone: A similar compound with the bromine and fluorine substituents in different positions.

2-Bromo-3,3,3-Trifluoropropene: Another bromine and fluorine-containing compound used in organic synthesis.

Uniqueness

2-Bromo-3’-fluoro-4’-methylbenzophenone is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of bromine, fluorine, and methyl groups on the benzophenone structure provides distinct chemical and physical characteristics that can be leveraged in various applications.

Actividad Biológica

2-Bromo-3'-fluoro-4'-methylbenzophenone is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, antibacterial properties, and antiproliferative effects, supported by relevant data and case studies.

- Molecular Formula : C₁₄H₁₀BrF₁O

- Molecular Weight : 309.14 g/mol

- Structure : Contains a benzophenone core with bromine and fluorine substituents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances the compound's binding affinity, which can lead to inhibition or modulation of enzymatic activities. The carbonyl group in the benzophenone structure facilitates hydrogen bonding with target molecules, further influencing its biological effects.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been evaluated, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

These results suggest that the compound could be effective against common pathogens, although further research is necessary to fully understand its efficacy and mechanism .

Antiproliferative Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies involving various human cancer cell lines have assessed its antiproliferative effects using the MTT assay to determine cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 22 |

The IC50 values indicate the concentration required to inhibit cell viability by 50% compared to control cells. These findings highlight the compound's potential as a lead compound for developing anticancer therapies .

Case Studies

- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various benzophenone derivatives, including this compound. The compound exhibited strong activity against Staphylococcus aureus, with an MIC comparable to standard antibiotics .

- Antiproliferative Effects on Cancer Cells : Research conducted on the antiproliferative effects of this compound demonstrated significant inhibition of growth in HepG2 and MCF-7 cell lines. The study utilized flow cytometry to analyze cell cycle progression, revealing that treatment with the compound induced apoptosis in these cancer cells .

Propiedades

IUPAC Name |

(2-bromophenyl)-(3-fluoro-4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZCVYUDVSQWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001231725 | |

| Record name | (2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-24-1 | |

| Record name | (2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.